Acide 1H-pyrrolo[3,2-b]pyridine-3-carboxylique
Vue d'ensemble
Description
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Applications De Recherche Scientifique
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studying protein-ligand interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals
Mécanisme D'action
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, also known as 4-Azaindole-3-carboxylic acid, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, which prevents the receptors from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid affects several biochemical pathways. The RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are involved in cell proliferation, migration, and angiogenesis, are particularly impacted . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
One study suggests that a derivative of this compound, referred to as compound 4h, has a low molecular weight, which could be beneficial for subsequent optimization .
Result of Action
The inhibition of FGFRs by 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can lead to various molecular and cellular effects. For instance, in vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy . These interactions are primarily characterized by the binding of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid to the active sites of these receptors, thereby preventing their activation and subsequent downstream signaling.
Cellular Effects
The effects of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid on cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, which are critical factors in cancer metastasis . The influence of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and activation . This inhibition disrupts the downstream signaling cascades that are essential for cell growth and survival. Additionally, the compound has been shown to modulate gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential in targeting specific pathways in disease contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic development.
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings indicate the importance of optimizing dosage to balance therapeutic efficacy and safety in potential clinical applications.
Metabolic Pathways
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion . These metabolic processes are essential for the compound’s clearance from the body and influence its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is critical for understanding its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . Within the nucleus, the compound can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular function . This localization is essential for its role in modulating cellular processes and therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and subsequent reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing various substituents onto the pyridine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and halides are frequently employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Comparison: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific ring fusion and functional group positioning, which confer distinct biological activities compared to its analogs. For example, while 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid may exhibit similar binding properties, the differences in ring fusion and functional groups can lead to variations in their biological effects and applications .
Activité Biologique
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid belongs to a class of compounds known for their ability to interact with various biological targets. Its structure allows for significant interactions with proteins and enzymes, particularly through hydrogen bond donors (HBD) and acceptors (HBA) that enhance its inhibitory potency against specific molecular targets.
The primary mechanism of action involves the inhibition of fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and survival. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression and other diseases. Additionally, it has been shown to inhibit acetyl-CoA carboxylase (ACC1), impacting lipid metabolism and providing a potential avenue for treating metabolic diseases .
Anticancer Properties
Research has demonstrated that derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibit potent anticancer activity. Notable findings include:
- Inhibition of Cell Proliferation : The compound has shown efficacy against various cancer cell lines, including breast cancer (4T1), HeLa, A549, and MDA-MB-231 cells. For example, studies report IC50 values indicating significant antiproliferative effects .
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through pathways involving FGFR inhibition .
Antimicrobial Activity
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : It demonstrates effectiveness against both gram-positive and gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid:
Study | Findings | Cell Lines Tested | IC50 Values (μM) |
---|---|---|---|
Study A | Inhibition of FGFRs | HeLa, A549 | 0.058 |
Study B | Induction of apoptosis | MDA-MB-231 | 0.021 |
Study C | Antimicrobial effects | Various bacterial strains | N/A |
Pharmacokinetics and Bioavailability
Recent studies have focused on improving the pharmacokinetic properties of 1H-pyrrolo[3,2-b]pyridine derivatives. For instance, modifications have been made to enhance bioavailability while maintaining efficacy against target enzymes like ACC1. In vivo studies demonstrated that oral administration effectively reduced malonyl-CoA levels in tumor models .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQUJLYRUQNSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595944 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860496-20-4 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research papers provided?
A1: The research papers primarily focus on the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids. One paper [ , ] describes a three-component condensation reaction using 3-aminopyrrole derivatives to achieve this synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.